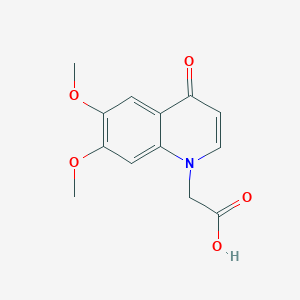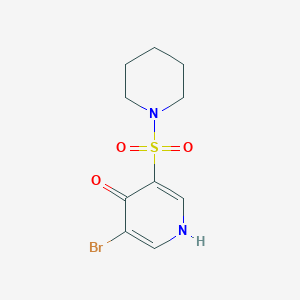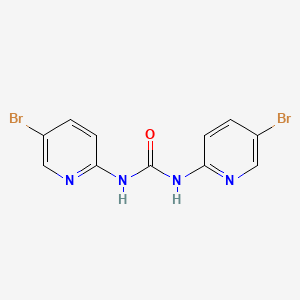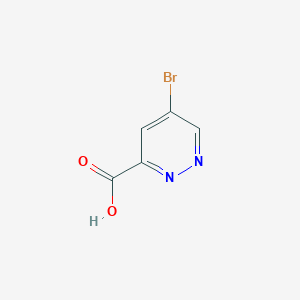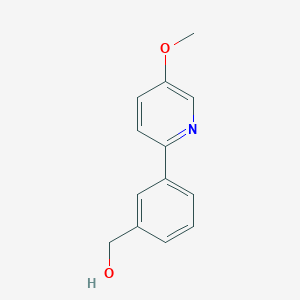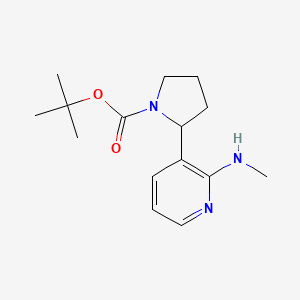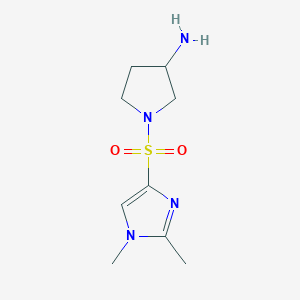
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by sulfonylation and subsequent introduction of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of efficient catalysts for the sulfonylation and pyrrolidine introduction steps.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the imidazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can lead to the formation of sulfides.
Applications De Recherche Scientifique
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of imidazole-containing enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: This compound features a diazepane ring instead of a pyrrolidine ring.
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-piperidine: This compound features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, binding affinity, and specificity for its targets.
Propriétés
Formule moléculaire |
C9H16N4O2S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-7-11-9(6-12(7)2)16(14,15)13-4-3-8(10)5-13/h6,8H,3-5,10H2,1-2H3 |
Clé InChI |
UUWBYLUBIBYYAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


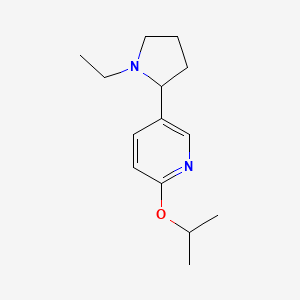
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)
